molecular formula C19H16Cl2N2O2 B2858718 ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 338419-78-6

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B2858718
CAS No.: 338419-78-6
M. Wt: 375.25
InChI Key: GWPBNFLZHYKTPG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrrole ring substituted with chloroanilino and chlorophenyl groups, making it a valuable molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, the starting materials would include a suitable 1,4-dicarbonyl compound and 4-chloroaniline.

    Substitution Reactions: The chlorophenyl group can be introduced through a substitution reaction, where a chlorobenzene derivative reacts with the pyrrole intermediate.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Continuous flow reactors and automated synthesis systems are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives, and hydrolysis yields carboxylic acids.

Scientific Research Applications

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism by which ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chloroanilino)-5-phenyl-1H-pyrrole-3-carboxylate: Similar structure but lacks the additional chloro group on the phenyl ring.

    Ethyl 2-(4-bromoanilino)-5-(4-bromophenyl)-1H-pyrrole-3-carboxylate: Bromine atoms replace chlorine atoms, potentially altering reactivity and biological activity.

    Ethyl 2-(4-methoxyanilino)-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Methoxy groups replace chloro groups, affecting electronic properties and solubility.

Uniqueness

Ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and potential biological activities. The presence of chloro groups can enhance its stability and interaction with certain molecular targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)16-11-17(12-3-5-13(20)6-4-12)23-18(16)22-15-9-7-14(21)8-10-15/h3-11,22-23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBNFLZHYKTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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